2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Molecular Docking and Anti-inflammatory Applications
- A study focused on the design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative. This research demonstrated the compound's potential in targeting cyclooxygenase domains, COX-1 and 2, confirmed through in silico modeling studies. Geometry optimization and interaction energy studies were conducted to understand the electronic charge transfer within the molecule, indicating its stability and potential efficacy as an anti-inflammatory agent (Al-Ostoot et al., 2020).
Antioxidant Properties
- Another study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity. These compounds showed considerable antioxidant activity, highlighting the importance of substituted phenyl rings in the indole nucleus for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Cytotoxic Agents in Cancer Research
- Research into novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for their cytotoxic activity against cancer cell lines revealed the potential of these compounds as cytotoxic agents. The study found specific derivatives to be highly effective against breast cancer cell lines, indicating the role of electron-withdrawing substitutions in enhancing cytotoxic activity (Modi et al., 2011).
Antimicrobial Agents
- Synthesis and evaluation of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides revealed their potent antimicrobial properties. The study assessed their effectiveness against various bacterial and fungal strains, with specific compounds showing significant activity, suggesting their potential as new antimicrobial agents (Almutairi et al., 2018).
Anti-inflammatory and Analgesic Effects
- Research on chalcone derivatives incorporating the 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one structure demonstrated promising anti-inflammatory and analgesic effects. This study underscores the therapeutic potential of indole acetamide derivatives in developing anti-inflammatory and analgesic drugs (Rehman, Saini, & Kumar, 2022).
Mechanism of Action
Target of Action
The compound “2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. Some indole derivatives have been found to inhibit viral replication , while others have shown inhibitory activity against various enzymes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. Some indole derivatives have been found to inhibit viral replication , while others have demonstrated anti-inflammatory and analgesic activities
Future Directions
The compound shows promise in the field of neuroprotection and could be further investigated for its potential in preventing neuronal cell death . Additionally, similar compounds have shown potential as inhibitors against human respiratory syncytial virus , suggesting possible future directions in antiviral research.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O3/c19-17(20)18(21,22)27-11-5-3-4-10(8-11)24-16(26)15(25)13-9-23-14-7-2-1-6-12(13)14/h1-9,17,23H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLTSBZGCAKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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